

# An In-depth Technical Guide to Ethyl Quinoline-7-carboxylate

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## Compound of Interest

Compound Name: Ethyl Quinoline-7-carboxylate

Cat. No.: B176157

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This technical guide provides a comprehensive overview of **Ethyl Quinoline-7-carboxylate**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and potential roles in biological signaling pathways.

## Chemical Identity and Properties

**Ethyl Quinoline-7-carboxylate** is a quinoline derivative characterized by an ethyl ester group at the 7-position of the quinoline ring. Its unique structure makes it a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.

## Chemical Identifiers

The primary identifier for **Ethyl Quinoline-7-carboxylate** is its CAS number. Other key identifiers are listed in the table below for easy reference.

Identifier	Value
CAS Number	104294-00-0[1][2]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub>
IUPAC Name	ethyl quinoline-7-carboxylate

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ethyl Quinoline-7-carboxylate**. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value
Molecular Weight	201.22 g/mol
Appearance	Solid (form may vary)
Solubility	Data not widely available, expected to be soluble in organic solvents like DMSO and DMF.

## Experimental Protocols

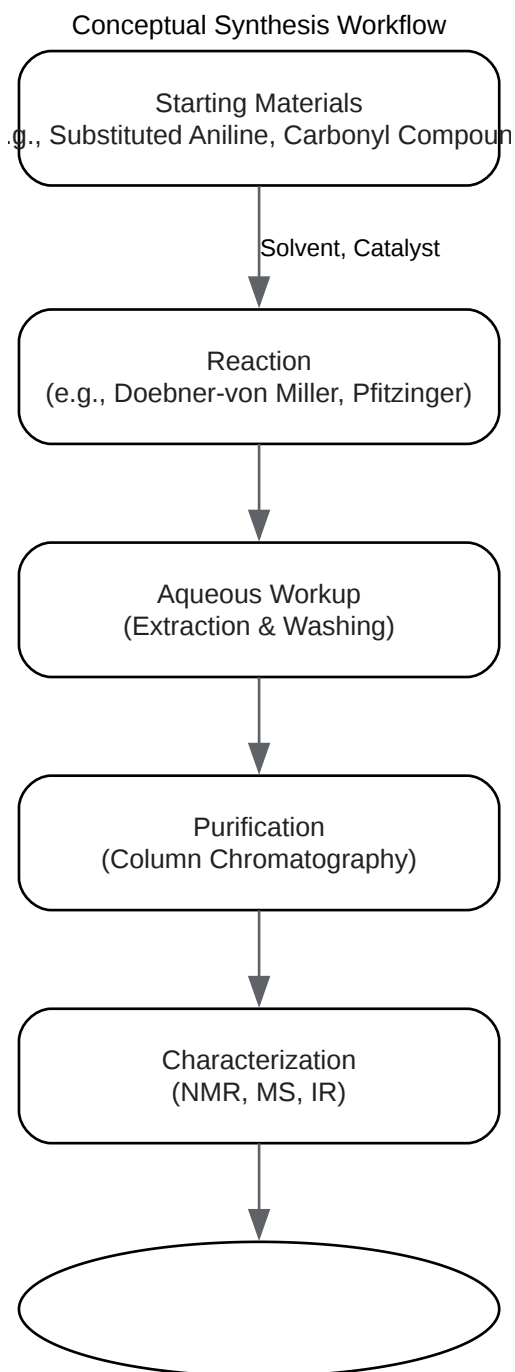
The synthesis of quinoline derivatives can be achieved through various established methods. While a specific protocol for **Ethyl Quinoline-7-carboxylate** is not readily available in public literature, a general and plausible synthetic approach based on well-known reactions for similar structures, such as the Doebner-von Miller reaction or Pfitzinger synthesis, can be adapted. Below is a representative protocol.<sup>[3]</sup>

## General Synthesis of Quinolines

The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been foundational.<sup>[3]</sup> More contemporary methods often employ transition metal catalysis or green chemistry principles to improve yields and reduce environmental impact.<sup>[3]</sup>

Example Synthetic Workflow:

Below is a conceptual workflow for the synthesis and purification of a quinoline carboxylate derivative.



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Figure 1: Conceptual workflow for the synthesis of **Ethyl Quinoline-7-carboxylate**.

## Biological Activity and Signaling Pathways

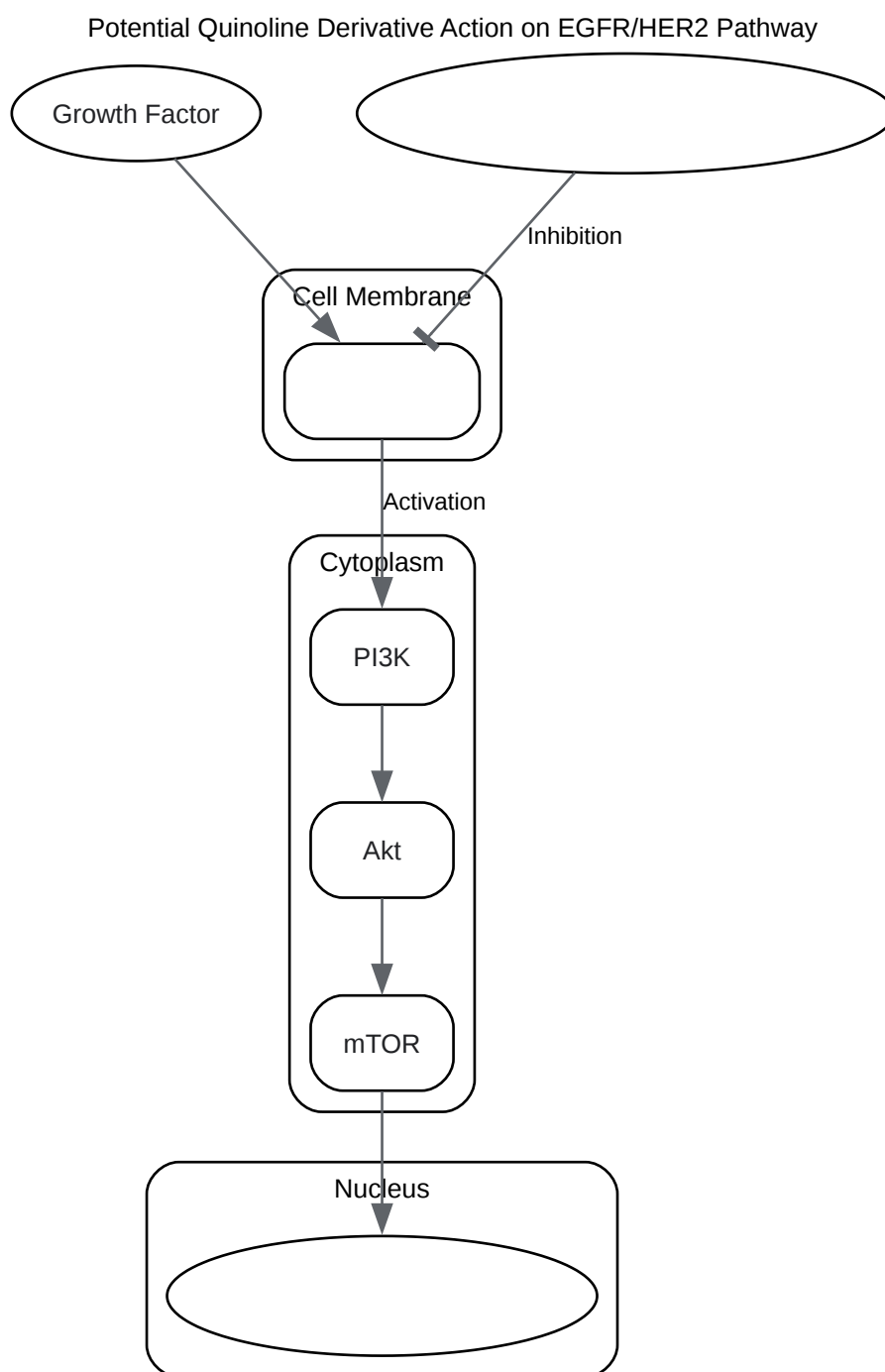
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.<sup>[3][4]</sup>

## Potential as Anticancer Agents

Derivatives of the quinoline scaffold have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.<sup>[5]</sup> For instance, certain quinoline-3-carboxylate derivatives have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).<sup>[5]</sup> Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that promote cell proliferation and survival.

Illustrative Signaling Pathway:

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by quinoline derivatives, based on existing research on this class of compounds.



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Figure 2: A potential signaling pathway targeted by quinoline derivatives.

## Other Potential Biological Targets

Research has also pointed to the involvement of quinoline derivatives in modulating other cellular targets. For example, certain quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer.[6] This suggests that the quinoline scaffold can be adapted to target a variety of receptors and enzymes.

## Conclusion

**Ethyl Quinoline-7-carboxylate** represents a valuable chemical entity for researchers in the field of drug discovery and organic synthesis. Its quinoline core is a well-established pharmacophore, and its functionalization provides a basis for the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of **Ethyl Quinoline-7-carboxylate** is warranted to fully elucidate its therapeutic potential.

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